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molecular formula C13H12ClNO2 B8305353 4-(4-chlorophenethyl)-1H-pyrrole-2-carboxylic acid

4-(4-chlorophenethyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B8305353
M. Wt: 249.69 g/mol
InChI Key: JXYKONJPFAHRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893098B2

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 4.84 mmol) was added to a stirring, room temperature solution of 38 (0.2689 g, 0.968 mmol) in MeOH (2.42 mL, 0.4 M) under N2. The reaction was heated to reflux until the reaction was judged complete by HPLC (30 min): The product was concentrated and then dissolved in 5 mL H2O. The product was extracted with EtOAc, then the aqueous layer was made acidic (pH=2) with the dropwise addition of 10% aq. HCl. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 39 as a pale pink solid (Note: An undesired impurity has a retention time of 10.956 min by HPLC. 1H (CD3OD, 400 MHz): δ 10.89 (1H, broad s), 7.22 (2H, d, J=8.3 Hz), 7.13 (2H, d, J=8.3 Hz), 6.69 (1H, s), 6.66 (1H, s), 2.82 (2H, t, J=7.1 Hz), 2.73 (2H, t, J=7.1 Hz) ppm. 13C (CD3OD, 100 MHz): δ 164.48, 142.15, 132.49, 131.15, 129.21, 125.97, 123.60, 122.88, 116.44, 37.92, 29.70 ppm. DEPT (CDCl3, 100 MHz): CH2 carbons: 37.92, 29.70; CH carbons: 131.15, 129.21, 122.88, 116.44 ppm. HPLC: 9.996 min.
Name
Quantity
4.84 mmol
Type
reactant
Reaction Step One
Name
38
Quantity
0.2689 g
Type
reactant
Reaction Step One
Name
Quantity
2.42 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:9][CH:10]=[C:11]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH:12]=1)=[O:7])C>CO>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][CH2:13][C:11]2[CH:12]=[C:8]([C:6]([OH:7])=[O:5])[NH:9][CH:10]=2)=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.84 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
38
Quantity
0.2689 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=C(C1)CCC1=CC=C(C=C1)Cl
Name
Quantity
2.42 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the reaction
CUSTOM
Type
CUSTOM
Details
was judged complete by HPLC (30 min)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 5 mL H2O
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
ADDITION
Type
ADDITION
Details
with the dropwise addition of 10% aq. HCl
CUSTOM
Type
CUSTOM
Details
The white solid that precipitated from the reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC=1C=C(NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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